molecular formula C13H19N B12562936 Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- CAS No. 193338-72-6

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl-

Cat. No.: B12562936
CAS No.: 193338-72-6
M. Wt: 189.30 g/mol
InChI Key: JTNWLMYDECZVFY-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a benzenamine group substituted with a tert-butyl group and a propenyl group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- can be achieved through several synthetic routes. One common method involves the alkylation of 2-tert-Butylaniline with propenyl halides under basic conditions . The reaction typically requires a solvent such as ethanol or acetone and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Electrophiles like bromine, chlorine, or nitronium ions

Major Products Formed

    Oxidation: Nitro compounds

    Reduction: Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- is unique due to the presence of both tert-butyl and propenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

193338-72-6

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-tert-butyl-N-prop-2-enylaniline

InChI

InChI=1S/C13H19N/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h5-9,14H,1,10H2,2-4H3

InChI Key

JTNWLMYDECZVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NCC=C

Origin of Product

United States

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